1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

CB1 receptor Allosteric modulation Radioligand binding

Procuring selective CB1 allosteric modulators with clean CB2 counter-screen profiles remains a bottleneck in cannabinoid receptor pharmacology. This benzyl-pyridazinyl urea directly addresses that gap. - High CB1 affinity (Ki = 22 nM) and >454-fold selectivity over CB2, enabling stringent CB2 signal exclusion. - Low functional antagonism (IC50 = 2,100 nM) paired with tight binding provides a unique tool for allosteric coupling efficiency studies. - Structurally divergent from PSNCBAM-1; ideal for SAR scaffold-hopping campaigns to probe pyridazine nitrogen contributions. Supplied with batch-specific analytical data; global shipping under controlled ambient conditions.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 1021082-13-2
Cat. No. B2735096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1021082-13-2
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C22H23N5O/c28-22(23-16-17-7-2-1-3-8-17)24-19-10-6-9-18(15-19)20-11-12-21(26-25-20)27-13-4-5-14-27/h1-3,6-12,15H,4-5,13-14,16H2,(H2,23,24,28)
InChIKeyRKWUVKBGQNDRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea – Chemical Identity and CB1 Allosteric Modulator Class Context


1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021082-13-2) is a synthetic diarylurea derivative featuring a benzyl-urea core linked to a pyridazine-substituted phenyl moiety [1]. With a molecular formula of C22H23N5O and a molecular weight of 373.46 g/mol, this compound belongs to the class of pyrrolidinyl-pyridazinyl ureas that have been investigated as allosteric modulators of the cannabinoid CB1 receptor [2]. Its structural architecture – a central urea linker connecting two aromatic systems, one bearing a pyrrolidine-substituted pyridazine – places it within a focused chemical series derived from the prototypical CB1 negative allosteric modulator (NAM) PSNCBAM-1, wherein systematic heterocycle replacement has been employed to probe structure-activity relationships (SAR) at the CB1 allosteric site [3].

Why Generic Substitution Fails for 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea in CB1 Allosteric Modulator Research


Diarylurea-based CB1 allosteric modulators exhibit extreme sensitivity to heterocycle identity at the pyridinyl/pyridazinyl position, with single-atom changes (N vs. CH) producing profound shifts in binding affinity, functional cooperativity, and receptor subtype selectivity [1]. The prototypical compound PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) demonstrates that the nitrogen position within the six-membered heteroaromatic ring directly governs the compound's ability to act as a negative allosteric modulator (NAM) versus a silent binder [2]. Consequently, 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea – which replaces the pyridin-2-yl of PSNCBAM-1 with a pyridazin-3-yl and the 4-chlorophenyl with a benzyl group – cannot be treated as a functionally equivalent substitute. The quantitative evidence below demonstrates that these structural modifications yield measurable, decision-relevant differences in CB1 binding affinity, CB2 selectivity, and functional antagonist activity that preclude simple interchangeability.

Quantitative Differentiation Evidence for 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Against Closest Analogs


CB1 Receptor Binding Affinity: Benzyl-Pyridazinyl Urea vs. PSNCBAM-1

In a radioligand displacement assay using [3H]CP55940 at human CB1 receptors expressed in HEK293 cell membranes, 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea exhibits a Ki of 22 nM [1]. The prototypical CB1 NAM PSNCBAM-1, which bears a pyridin-2-yl (instead of pyridazin-3-yl) and a 4-chlorophenyl (instead of benzyl), shows an IC50 of 74.3 nM in a functional antagonist assay under comparable human CB1 overexpression conditions [2]. While the assay readouts differ (binding Ki vs. functional IC50), the benzyl-pyridazinyl derivative demonstrates approximately 3.4-fold higher potency at the CB1 receptor target level, suggesting that the pyridazine-for-pyridine substitution combined with the benzyl terminus may enhance binding site complementarity [3].

CB1 receptor Allosteric modulation Radioligand binding

CB2 Receptor Selectivity: Quantitative Subtype Discrimination of the Benzyl-Pyridazinyl Urea Derivative

In a parallel radioligand displacement assay at human CB2 receptors expressed in HEK293 cell membranes using [3H]CP55940, 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea shows a Ki value exceeding 10,000 nM (>10 μM) [1]. This yields a CB2/CB1 selectivity ratio of >454-fold (calculated as Ki_CB2 / Ki_CB1 = >10,000 nM / 22 nM) [1]. For comparison, PSNCBAM-1 demonstrates a CB2 IC50 of >10,000 nM versus a CB1 IC50 of 74.3 nM, producing a >135-fold selectivity window [2]. The benzyl-pyridazinyl urea derivative thus achieves approximately 3.4-fold greater CB1/CB2 discrimination than its pyridine-based comparator, a feature attributable to the additional nitrogen atom in the pyridazine ring altering hydrogen-bonding interactions within the CB1 allosteric pocket while disfavoring CB2 binding [3].

CB2 receptor Subtype selectivity Off-target profiling

Structural Determinant of Differentiation: Pyridazine vs. Pyridine Heterocycle in Diarylurea CB1 Allosteric Modulators

The defining structural feature of 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is the replacement of the pyridin-2-yl ring present in PSNCBAM-1 with a pyridazin-3-yl moiety. This substitution introduces an additional endocyclic nitrogen atom at position 2 of the six-membered heteroaromatic ring, altering both the electronic distribution (π-electron deficiency) and hydrogen-bond acceptor capacity of the scaffold [1]. In the broader class of pyridazine-containing CB1 ligands, the presence of the 1,2-diazine system has been associated with enhanced CB1/CB2 selectivity and altered functional cooperativity compared to pyridine analogs [2]. The concurrent replacement of the 4-chlorophenyl terminus with an unsubstituted benzyl group further distinguishes this compound, eliminating the halogen-bonding contribution of the para-chloro substituent while reducing molecular weight by approximately 19 g/mol (373.46 vs. 392.9 g/mol for PSNCBAM-1) [3]. These dual modifications create a distinct pharmacological fingerprint that cannot be replicated by either PSNCBAM-1 or by pyridine-containing diarylureas.

Structure-activity relationship Pyridazine bioisostere Heterocycle replacement

Functional Antagonism at Human CB1 Receptors: Quantitative Comparison with PSNCBAM-1 and Class-Level Context

In a cellular functional assay measuring calcium current in CHO cells stably co-expressing human CB1 receptors and Gα15/16, 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea exhibits an antagonist IC50 of 2,100 nM (2.1 μM) [1]. This relatively modest functional potency – substantially weaker than its binding Ki of 22 nM – indicates that the compound may act as a low-efficacy NAM or may exhibit probe-dependent antagonism, wherein its functional effects vary depending on the orthosteric agonist used [2]. In contrast, PSNCBAM-1 shows more potent functional antagonism with IC50 values of 45–74 nM against CP55940-induced CB1 activation [3]. The ~28- to 47-fold discrepancy between binding affinity and functional potency for the benzyl-pyridazinyl urea, compared to the relatively tight binding-function coupling observed for PSNCBAM-1, suggests that the pyridazine-for-pyridine substitution fundamentally alters the allosteric coupling efficiency between the modulator binding site and the orthosteric site [4].

Functional antagonism cAMP assay Allosteric modulation

Optimal Research Application Scenarios for 1-Benzyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Driven by Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Pyridazine-Containing CB1 Allosteric Modulators

With a CB1 Ki of 22 nM and a >454-fold selectivity over CB2, this compound serves as an ideal scaffold-hopping probe to investigate the contribution of the pyridazine 1,2-diazine system to CB1 allosteric site binding. Its structural divergence from PSNCBAM-1 (pyridazine vs. pyridine; benzyl vs. 4-chlorophenyl) enables systematic pairwise comparisons that isolate the electronic and hydrogen-bonding contributions of the second ring nitrogen atom [1]. Procurement for medicinal chemistry SAR campaigns is justified by the compound's unique combination of high binding affinity with modest functional antagonism (IC50 = 2,100 nM), a profile that facilitates detection of binding-site occupancy without full functional suppression [2].

Investigating Allosteric Coupling Efficiency and Biased Modulation at CB1 Receptors

The marked dissociation between binding affinity (Ki = 22 nM) and functional antagonist potency (IC50 = 2,100 nM) positions this compound as a specialized tool for studying allosteric coupling efficiency – the degree to which modulator binding translates into orthosteric signal modulation. Compared to PSNCBAM-1, which exhibits tight binding-function coupling (IC50 of 45–74 nM), the benzyl-pyridazinyl urea provides a contrasting pharmacological phenotype that can be exploited to dissect the structural determinants of NAM efficacy versus silent allosteric binding [3]. This application is uniquely enabled by the quantitative functional data available for both compounds [4].

CB1-Selective Negative Control for CB2 Off-Target Profiling Assays

The >454-fold CB1/CB2 selectivity window, supported by a CB2 Ki exceeding 10,000 nM, makes this compound an excellent negative control for CB2 counter-screens in cannabinoid receptor pharmacology studies. Its high CB1 affinity (Ki = 22 nM) combined with negligible CB2 binding provides a cleaner pharmacological tool than PSNCBAM-1 (>135-fold selectivity) for experiments requiring stringent CB2 signal exclusion [1]. Researchers developing CB2-selective assays or screening for CB2-biased ligands can use this compound to verify assay specificity without concern for CB2 receptor cross-reactivity.

Computational Docking and Molecular Dynamics Simulations of CB1 Allosteric Pocket Hydrogen-Bond Networks

The additional endocyclic nitrogen in the pyridazine ring (relative to pyridine) introduces a new hydrogen-bond acceptor site, altering the predicted interaction map with residues lining the CB1 allosteric pocket [3]. When used alongside PSNCBAM-1 in comparative docking studies, the benzyl-pyridazinyl urea enables identification of specific amino acid residues whose engagement correlates with high-affinity binding (Ki = 22 nM) versus functional antagonism, providing testable hypotheses for rational mutagenesis and compound optimization. The quantitative binding and functional data (Ki, IC50, selectivity ratios) offer experimental benchmarks to validate in silico predictions [2].

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